molecular formula C27H22N2O B312677 N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide

N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B312677
M. Wt: 390.5 g/mol
InChI Key: IKGYHQCVKYBVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 9-ethyl-9H-carbazole with biphenyl-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield after purification by column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques can be applied to produce this compound on a larger scale. This would involve optimizing reaction conditions, using more efficient purification methods, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9-ethyl-9H-carbazol-3-yl)[1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione derivatives, while reduction of a nitro group can produce an amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct optoelectronic properties and potential therapeutic applications. Its combination of a carbazole moiety with a biphenyl carboxamide group makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C27H22N2O

Molecular Weight

390.5 g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)-4-phenylbenzamide

InChI

InChI=1S/C27H22N2O/c1-2-29-25-11-7-6-10-23(25)24-18-22(16-17-26(24)29)28-27(30)21-14-12-20(13-15-21)19-8-4-3-5-9-19/h3-18H,2H2,1H3,(H,28,30)

InChI Key

IKGYHQCVKYBVFI-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C51

Origin of Product

United States

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